Home > Products > Screening Compounds P30437 > Melphalan flufenamide hydrochloride
Melphalan flufenamide hydrochloride - 380449-54-7

Melphalan flufenamide hydrochloride

Catalog Number: EVT-3318923
CAS Number: 380449-54-7
Molecular Formula: C24H31Cl3FN3O3
Molecular Weight: 534.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Melphalan flufenamide hydrochloride, also known by its developmental name J1, is a novel peptide-drug conjugate (PDC) designed to improve the delivery and efficacy of the alkylating agent melphalan. [] It consists of melphalan linked to a dipeptide moiety (flufenamide) via an ester bond. This design enhances the lipophilicity of the molecule, allowing it to penetrate cell membranes more effectively than melphalan alone. [] Once inside the cell, particularly in tumor cells with high aminopeptidase activity, the peptide bond is cleaved, releasing melphalan and trapping it intracellularly. [, ] This targeted approach aims to increase the concentration of the active drug in tumor cells while minimizing systemic exposure and potential side effects.

Future Directions
  • Biomarker Development: Identifying biomarkers, such as APN expression levels, could help select patients most likely to benefit from melflufen therapy, leading to more personalized treatment strategies. [, , ]
  • Combination Therapies: Investigating melflufen in combination with other targeted therapies, immunotherapies, or novel agents could further enhance its efficacy and potentially overcome resistance mechanisms. [, , ]
  • Expansion to Other Cancers: Exploring the therapeutic potential of melflufen in other malignancies with high aminopeptidase activity, beyond MM and osteosarcoma, could provide new treatment avenues for patients with limited options. [, , ]
Overview

Melphalan flufenamide hydrochloride, commonly known as melphalan flufenamide or melflufen, is a novel anticancer medication primarily used for the treatment of relapsed or refractory multiple myeloma. This compound is classified as a peptidase-enhanced cytotoxic agent, designed to improve the delivery and efficacy of melphalan, a traditional alkylating agent. Melphalan flufenamide was approved for medical use in the United States in February 2021 and in the European Union in August 2022, marking its significance in cancer therapy .

Synthesis Analysis

Melphalan flufenamide is synthesized through a process that involves the conjugation of melphalan with 4-fluoro-L-phenylalanine, resulting in a dipeptide structure. The synthesis can be described as follows:

  1. Starting Materials: Melphalan (an alkylating agent) and 4-fluoro-L-phenylalanine are the primary reactants.
  2. Reaction Conditions: The reaction typically requires specific pH conditions and temperature control to facilitate the formation of the dipeptide bond.
  3. Purification: Following synthesis, melphalan flufenamide is purified using techniques such as chromatography to ensure the removal of unreacted starting materials and by-products.

This method enhances the lipophilicity of melphalan, allowing for better cellular uptake compared to its parent compound .

Molecular Structure Analysis

The chemical formula for melphalan flufenamide hydrochloride is C24_{24}H30_{30}Cl2_2FN_{N}3O3_3, with a molar mass of approximately 498.42 g/mol. The structure is characterized by:

  • Dipeptide Backbone: Comprising melphalan and para-fluoro-L-phenylalanine.
  • Functional Groups: Contains an ethyl ester moiety and two chlorine atoms attached to the nitrogen mustard group, which are crucial for its alkylating activity.

The three-dimensional structure can be represented using various molecular modeling tools, showcasing its interactions at the atomic level .

Chemical Reactions Analysis

Melphalan flufenamide undergoes several key chemical reactions upon administration:

  1. Hydrolysis: The compound is hydrolyzed by aminopeptidases present in malignant cells, releasing free melphalan.
  2. Alkylation: Free melphalan acts as an alkylating agent, forming covalent bonds with DNA at the N-7 position of guanine and N-3 position of adenine. This leads to DNA cross-linking and fragmentation, ultimately inducing apoptosis in cancer cells.
  3. Resistance Mechanism: The design of melphalan flufenamide allows it to circumvent some resistance mechanisms that affect traditional melphalan therapy, as it can induce DNA damage even in cells resistant to conventional treatments .
Mechanism of Action

The mechanism of action of melphalan flufenamide involves several steps:

  1. Cellular Uptake: The prodrug enters malignant cells via passive diffusion due to its lipophilic nature.
  2. Enzymatic Activation: Inside the cell, it is hydrolyzed by aminopeptidases to release active melphalan.
  3. DNA Interaction: Free melphalan then binds to DNA, causing cross-linking and subsequent DNA damage.
  4. Induction of Apoptosis: The resultant DNA damage triggers cellular pathways leading to apoptosis, effectively reducing tumor cell viability.

This mechanism highlights the advantages of using melphalan flufenamide over traditional therapies by enhancing drug delivery directly into cancer cells .

Physical and Chemical Properties Analysis

Melphalan flufenamide exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents due to its modified structure.
  • Stability: The compound shows stability under physiological conditions but can undergo rapid hydrolysis in plasma.
  • Distribution: After intravenous administration, it has a mean volume of distribution of approximately 35 L, indicating extensive tissue distribution .

These properties are critical for its pharmacokinetics and therapeutic efficacy.

Applications

Melphalan flufenamide is primarily applied in oncology for treating multiple myeloma patients who have undergone multiple lines of therapy. Its use is particularly indicated for those whose disease has become refractory to other treatments, including proteasome inhibitors and immunomodulatory agents. Clinical studies have demonstrated its effectiveness in inducing apoptosis in resistant multiple myeloma cell lines, making it a valuable addition to cancer treatment regimens .

Properties

CAS Number

380449-54-7

Product Name

Melphalan flufenamide hydrochloride

IUPAC Name

ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate;hydrochloride

Molecular Formula

C24H31Cl3FN3O3

Molecular Weight

534.9 g/mol

InChI

InChI=1S/C24H30Cl2FN3O3.ClH/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26;/h3-10,21-22H,2,11-16,28H2,1H3,(H,29,31);1H/t21-,22-;/m0./s1

InChI Key

ZCMWSKHHXLCVHI-VROPFNGYSA-N

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N.Cl

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N.Cl

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.